molecular formula C10H19NO B124603 1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone CAS No. 155068-00-1

1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone

Cat. No. B124603
CAS RN: 155068-00-1
M. Wt: 169.26 g/mol
InChI Key: BKOYJYDAGPOAOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone (ITMP) is a cyclic amide that has been extensively researched for its potential applications in various scientific fields. It is a colorless liquid that is soluble in water and organic solvents. ITMP has a unique structure that makes it an attractive molecule for use in a wide range of applications.

Mechanism Of Action

The mechanism of action of 1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone is not fully understood. However, it is believed that 1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone interacts with the cell membrane and alters its permeability. This allows for the increased uptake of drugs and other molecules into the cell.
Biochemical and Physiological Effects:
1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the solubility and bioavailability of poorly soluble drugs. It has also been shown to have antioxidant properties and to protect against oxidative stress. Additionally, 1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone has been shown to have anti-inflammatory properties and to reduce inflammation in various tissues.

Advantages And Limitations For Lab Experiments

1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone has several advantages for use in lab experiments. It is a relatively inexpensive molecule that is easy to synthesize. It is also soluble in water and organic solvents, making it easy to work with in the lab. However, one limitation of 1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone is that its mechanism of action is not fully understood. This can make it difficult to interpret results from experiments.

Future Directions

There are several future directions for research on 1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone. One area of research is the development of new drug delivery systems using 1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone. Another area of research is the investigation of the mechanism of action of 1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone. Additionally, 1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone has potential applications in the field of nanotechnology, where it can be used to synthesize nanoparticles with unique properties. Overall, 1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone is a promising molecule with a wide range of potential applications in various scientific fields.

Synthesis Methods

The synthesis of 1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone can be achieved through a variety of methods. One of the most common methods is the reaction of 2-pyrrolidone with isopropylamine and acetone. This reaction yields 1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone with a high yield and purity. Other methods include the reaction of 2-pyrrolidone with isopropyl alcohol and the reaction of 2-pyrrolidone with isopropylamine and methyl ethyl ketone.

Scientific Research Applications

1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of drug delivery. 1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone has been shown to increase the solubility and bioavailability of poorly soluble drugs. This makes it an attractive option for the delivery of drugs that are difficult to administer.

properties

CAS RN

155068-00-1

Product Name

1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

3,5,5-trimethyl-1-propan-2-ylpyrrolidin-2-one

InChI

InChI=1S/C10H19NO/c1-7(2)11-9(12)8(3)6-10(11,4)5/h7-8H,6H2,1-5H3

InChI Key

BKOYJYDAGPOAOK-UHFFFAOYSA-N

SMILES

CC1CC(N(C1=O)C(C)C)(C)C

Canonical SMILES

CC1CC(N(C1=O)C(C)C)(C)C

synonyms

2-Pyrrolidinone,3,5,5-trimethyl-1-(1-methylethyl)-(9CI)

Origin of Product

United States

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